

Unraveling the Structural Complexity of Aluminum Tert-Butoxide: A Technical Guide

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Compound of Interest

Compound Name: Aluminum tert-butoxide

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This technical guide provides a comprehensive analysis of the crystal structure of **aluminum tert-butoxide**, a pivotal reagent in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available crystallographic data, details experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural determination.

Introduction

Aluminum tert-butoxide, with the chemical formula $\text{Al}(\text{O-t-Bu})_3$, is a bulky aluminum alkoxide widely employed as a selective reagent in various organic transformations, including Meerwein-Ponndorf-Verley reductions and Oppenauer oxidations. Its efficacy and selectivity are intrinsically linked to its molecular structure. In the solid state and in non-coordinating solvents, aluminum alkoxides exhibit a tendency to form oligomeric structures. For **aluminum tert-butoxide**, a tetrameric form, $[\text{Al}(\text{O-t-Bu})_3]_4$, is a well-established structural motif. This guide focuses on the detailed crystal structure of this tetramer, providing a foundational understanding for its application in complex chemical syntheses.

Crystal Structure of Tetrameric Aluminum Tert-Butoxide

The solid-state structure of **aluminum tert-butoxide** has been elucidated by single-crystal X-ray diffraction. It crystallizes as a tetrameric cluster with a core structure consisting of a central, octahedrally coordinated aluminum atom and three tetrahedrally coordinated aluminum atoms.

The core of the $[\text{Al}(\text{O-t-Bu})_3]_4$ tetramer is an Al_4O_4 cubane-like cage, where aluminum and oxygen atoms occupy alternating vertices. This central framework is further elaborated by the coordination of the tert-butoxy groups. The central aluminum atom is coordinated to six oxygen atoms, while the three peripheral aluminum atoms are each coordinated to four oxygen atoms. The tert-butoxy groups bridge the aluminum centers, leading to a complex, three-dimensional structure.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the tetrameric form of **aluminum tert-butoxide**.

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical Formula	C ₄₈ H ₁₀₈ Al ₄ O ₁₂
Formula Weight	984.98 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	12.824(3)
b (Å)	12.933(3)
c (Å)	21.089(5)
α (°)	83.34(2)
β (°)	87.56(2)
γ (°)	63.31(2)
Volume (Å ³)	3088.9(12)
Z	2
Calculated Density (g/cm ³)	1.058

Table 2: Selected Bond Lengths (Å).

Bond	Length (Å)
Al(1)-O(1)	1.945(4)
Al(1)-O(2)	1.951(4)
Al(1)-O(3)	1.948(4)
Al(2)-O(1)	1.832(4)
Al(2)-O(4)	1.835(4)
Al(2)-O(5)	1.702(5)
Al(3)-O(2)	1.831(4)
Al(3)-O(6)	1.838(4)
Al(3)-O(7)	1.698(5)
Al(4)-O(3)	1.834(4)
Al(4)-O(8)	1.836(4)
Al(4)-O(9)	1.701(5)

Table 3: Selected Bond Angles (°).

Angle	Degree (°)
O(1)-Al(1)-O(2)	88.9(2)
O(1)-Al(1)-O(3)	88.7(2)
O(2)-Al(1)-O(3)	89.1(2)
O(1)-Al(2)-O(4)	97.8(2)
O(1)-Al(2)-O(5)	110.1(2)
O(4)-Al(2)-O(5)	109.8(2)
Al(1)-O(1)-Al(2)	98.2(2)
Al(1)-O(2)-Al(3)	98.3(2)
Al(1)-O(3)-Al(4)	98.1(2)

Experimental Protocols

Synthesis of Aluminum Tert-Butoxide[1]

This procedure is adapted from a well-established method for the preparation of **aluminum tert-butoxide**.

Materials:

- Aluminum shavings (64 g, 2.37 gram atoms)
- Dry tert-butyl alcohol (444 g, 563 ml, 6 moles total)
- Aluminum tert-butoxide** (5-10 g, as initiator)
- Mercuric chloride (approx. 0.4 g)
- Dry benzene (200 ml)
- Dry ether (1 L)
- Undried ether (35 ml)

Procedure:

- A 2-liter round-bottomed flask equipped with a reflux condenser (protected by a calcium chloride tube) is charged with aluminum shavings, 200 g of dry tert-butyl alcohol, and 5-10 g of **aluminum tert-butoxide**.
- The mixture is heated to boiling on a steam bath.
- Approximately 0.4 g of mercuric chloride is added, and the flask is shaken vigorously.
- Heating is continued. The reaction mixture will turn from clear to milky and then to black, with the evolution of hydrogen.
- Once the mixture is black, heating is stopped, and the reaction is allowed to proceed for one hour without external heating.
- An additional 244 g of dry tert-butyl alcohol and 200 ml of dry benzene are added.
- The mixture is gently heated to restart the reaction, which will then continue vigorously.
- After the reaction subsides (approx. 2 hours), the mixture is refluxed for about 10 hours.
- Benzene and unreacted tert-butyl alcohol are removed by distillation, with the final traces removed under reduced pressure (10-30 mm).
- One liter of dry ether is added, and the solid is dissolved by refluxing.
- After cooling, 35 ml of undried ether is added, followed by immediate and vigorous shaking.
- The solution is allowed to stand for 2 hours and then centrifuged for 30 minutes to remove insoluble materials.
- The solvent is removed by distillation, with the final traces removed under reduced pressure.
- The resulting solid product is crushed and stored in a moisture-sealed container.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution of **aluminum tert-butoxide** in a non-coordinating solvent such as hexane or by slow sublimation.

Data Collection and Structure Solution:

- A suitable crystal is mounted on a goniometer head.
- X-ray diffraction data is collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073$ Å).
- The collected data is processed, including integration of reflection intensities and correction for absorption effects.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

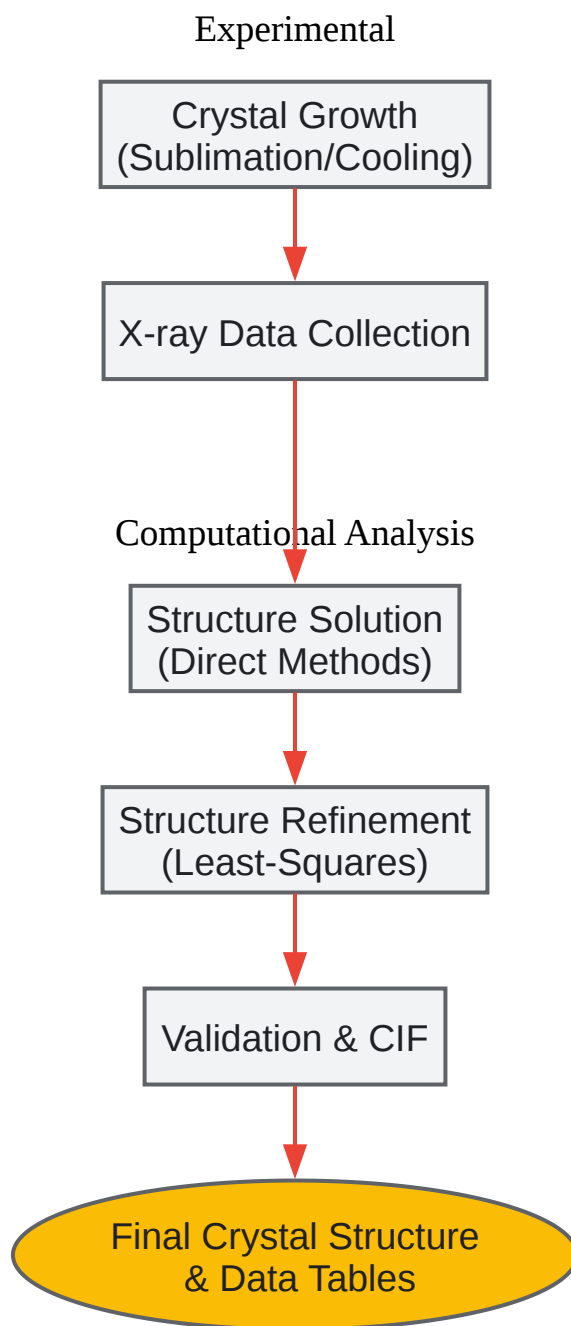
Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structural elucidation of **aluminum tert-butoxide**.



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Caption: Synthetic workflow for **aluminum tert-butoxide**.



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Caption: Workflow for single-crystal X-ray diffraction analysis.

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